molecular formula C16H18F3N3O3S B2973454 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 1797666-12-6

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide

Katalognummer: B2973454
CAS-Nummer: 1797666-12-6
Molekulargewicht: 389.39
InChI-Schlüssel: VJAUKVGORFAHKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide is a sophisticated chemical scaffold recognized for its role as a key intermediate in the synthesis of potent and selective BRAF kinase inhibitors (source) . The structural core of this molecule, featuring a 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole moiety linked to a benzenesulfonamide group, is a hallmark of compounds designed to target the ATP-binding site of the BRAF kinase, a critical signaling node in the MAPK/ERK pathway (source) . Dysregulation of this pathway, often through BRAF mutations, is a principal driver in several cancers, most notably melanoma (source) . Consequently, this compound is of high value in oncology research, particularly in the development of targeted therapies aimed at inhibiting aberrant BRAF signaling and suppressing tumor cell proliferation. Its utility extends to chemical biology studies where it is used to probe kinase function and to medicinal chemistry programs focused on optimizing the pharmacokinetic and pharmacodynamic properties of next-generation BRAF inhibitors (source) .

Eigenschaften

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O3S/c1-25-12-4-6-13(7-5-12)26(23,24)20-8-9-22-14(11-2-3-11)10-15(21-22)16(17,18)19/h4-7,10-11,20H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAUKVGORFAHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article summarizes the available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by the following properties:

PropertyValue
Molecular FormulaC16H20F3N3O2S
Molecular Weight369.41 g/mol
LogP3.5862
Polar Surface Area37.92 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Research indicates that compounds with similar structures often exhibit various biological activities through different mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives have been shown to inhibit specific enzymes, such as carbonic anhydrase and various kinases, which play crucial roles in cellular signaling and metabolic processes.
  • Modulation of Signal Transduction Pathways : The pyrazole moiety is known for its ability to interact with signaling pathways, potentially affecting cellular proliferation and survival.
  • Antimicrobial Properties : Sulfonamides are traditionally recognized for their antibacterial activity, which may extend to this compound as well.

Anticancer Potential

Recent studies have focused on the anticancer properties of compounds similar to N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide. For instance:

  • PLK4 Inhibition : Compounds that inhibit Polo-like kinase 4 (PLK4) have shown promise in treating various cancers. N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide could potentially act as a PLK4 inhibitor, leading to reduced tumor growth in preclinical models .

Case Studies

  • Study on Antitumor Activity :
    • A study demonstrated that a related pyrazole compound exhibited significant antitumor activity against breast cancer cell lines, suggesting that modifications to the pyrazole structure can enhance efficacy against specific cancer types.
  • In Vivo Efficacy :
    • Animal models treated with sulfonamide derivatives showed a marked reduction in tumor size and improved survival rates compared to control groups, indicating the potential therapeutic effects of this class of compounds.

Vergleich Mit ähnlichen Verbindungen

Pyrazole Derivatives with Similar Substituents

Compound ID Structural Features Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Pyrazole (5-cyclopropyl, 3-CF₃), ethyl-4-methoxybenzenesulfonamide ~402* Enhanced solubility via sulfonamide
Compound 191 () Pyrazole (5-cyclopropyl, 3-CF₃), acetamide, chloro, methylsulfonamido Not reported Atropisomer mixture; complex synthesis
Enamine Ltd () Pyrazole (5-cyclopropyl, 3-CF₃), chloroacetamide, propan-2-yl 284.74 Building block for drug discovery

Key Findings :

  • The target compound’s sulfonamide group likely improves aqueous solubility compared to acetamide analogs (e.g., Compound 191 and Enamine’s derivative), which may enhance bioavailability .
  • The 4-methoxybenzene substituent in the target compound could promote π-π stacking interactions with aromatic residues in target proteins, unlike halogenated or hydroxylated analogs (e.g., ’s fluorophenyl derivatives) .

Sulfonamide-Containing Pyrazole Derivatives

Compound ID Structural Features Molecular Weight (g/mol) Activity/Notes Reference
Example 53 () Pyrazolo[3,4-d]pyrimidine, fluorophenyl, chromenone, benzenesulfonamide 589.1 Anticancer candidate (in vitro testing)
Derivatives Pyrazole-phenyl-pyridine, benzenesulfonamide, 3-hydroxyphenyl ~500–600 (estimated) Kinase inhibitory effects

Key Findings :

  • The target compound lacks the pyrazolo[3,4-d]pyrimidine scaffold seen in Example 53, which may reduce kinase selectivity but simplify synthesis .

Therapeutic Target Variations

  • Goxalapladib () : A naphthyridine derivative with trifluoromethyl and methoxy groups, developed for atherosclerosis. Its larger structure (MW 718.80) and acetamide linkage contrast with the target’s compact sulfonamide design, highlighting divergent therapeutic applications .
  • and Compounds : Pyrazole derivatives with bromo or chloro substituents (e.g., 1005584-55-3) may exhibit altered electrophilic properties, affecting reactivity and target binding compared to the target’s cyclopropyl group .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.